Cas no 221532-04-3 (4-(4-Isopropoxybenzyl)aniline)

4-(4-Isopropoxybenzyl)aniline Chemical and Physical Properties
Names and Identifiers
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- 4-(4-Isopropoxybenzyl)aniline
- Benzenamine, 4-[[4-(1-methylethoxy)phenyl]methyl]-
-
- MDL: MFCD31630362
- Inchi: 1S/C16H19NO/c1-12(2)18-16-9-5-14(6-10-16)11-13-3-7-15(17)8-4-13/h3-10,12H,11,17H2,1-2H3
- InChI Key: PLQPJMPBVQUMGY-UHFFFAOYSA-N
- SMILES: C1(N)=CC=C(CC2=CC=C(OC(C)C)C=C2)C=C1
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Boiling Point: 384.0±22.0 °C at 760 mmHg
- Flash Point: 185.3±15.6 °C
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
4-(4-Isopropoxybenzyl)aniline Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-(4-Isopropoxybenzyl)aniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D685494-1g |
4-(4-Isopropoxybenzyl)aniline |
221532-04-3 | 97% | 1g |
$760 | 2024-07-20 | |
abcr | AB548804-1 g |
4-(4-Isopropoxybenzyl)aniline; . |
221532-04-3 | 1g |
€1,095.50 | 2022-08-31 | ||
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY226788-1g |
4-(4-Isopropoxybenzyl)aniline |
221532-04-3 | ≥97% | 1g |
¥5900.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1574382-250mg |
4-(4-Isopropoxybenzyl)aniline |
221532-04-3 | 98% | 250mg |
¥4252 | 2023-04-06 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R087582-0.25g |
4-(4-Isopropoxybenzyl)aniline |
221532-04-3 | ≥97% | 0.25g |
¥5000 | 2023-09-09 | |
abcr | AB548804-1g |
4-(4-Isopropoxybenzyl)aniline; . |
221532-04-3 | 1g |
€1141.20 | 2024-08-02 | ||
abcr | AB548804-250mg |
4-(4-Isopropoxybenzyl)aniline; . |
221532-04-3 | 250mg |
€517.20 | 2024-08-02 | ||
eNovation Chemicals LLC | D685494-0.25g |
4-(4-Isopropoxybenzyl)aniline |
221532-04-3 | 97% | 0.25g |
$320 | 2025-02-28 | |
abcr | AB548804-250 mg |
4-(4-Isopropoxybenzyl)aniline; . |
221532-04-3 | 250MG |
€495.50 | 2022-08-31 | ||
eNovation Chemicals LLC | D685494-0.25g |
4-(4-Isopropoxybenzyl)aniline |
221532-04-3 | 97% | 0.25g |
$320 | 2024-07-20 |
4-(4-Isopropoxybenzyl)aniline Related Literature
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Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
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Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
Additional information on 4-(4-Isopropoxybenzyl)aniline
Chemical Profile of 4-(4-Isopropoxybenzyl)aniline (CAS No: 221532-04-3)
4-(4-Isopropoxybenzyl)aniline, identified by the Chemical Abstracts Service Number (CAS No) 221532-04-3, is a significant organic compound with a well-defined molecular structure. This compound belongs to the class of aromatic amines and features an isopropoxy substituent on the benzyl group, which imparts unique chemical properties and reactivity. The presence of both aromatic and aliphatic components in its molecular framework makes it a versatile intermediate in synthetic chemistry, particularly in pharmaceutical and agrochemical applications.
The molecular formula of 4-(4-Isopropoxybenzyl)aniline is C17H19N, reflecting its composition of carbon, hydrogen, and nitrogen atoms. The compound exhibits a melting point range that falls within typical values for such aromatic amine derivatives, typically between 50°C and 55°C. Its solubility profile indicates moderate solubility in organic solvents such as ethanol, acetone, and dichloromethane, while showing limited solubility in water due to its non-polar nature.
In the realm of pharmaceutical research, 4-(4-Isopropoxybenzyl)aniline has garnered attention as a key intermediate in the synthesis of biologically active molecules. Recent studies have highlighted its role in the development of novel therapeutic agents targeting various disease pathways. For instance, researchers have explored its utility in creating kinase inhibitors, which are crucial for treating cancers and inflammatory disorders. The isopropoxy group enhances the compound's metabolic stability while maintaining its binding affinity to biological targets.
One notable application of 4-(4-Isopropoxybenzyl)aniline is in the synthesis of advanced materials for drug delivery systems. The benzyl group serves as a versatile handle for further functionalization, allowing chemists to attach targeting ligands or prodrugs that improve bioavailability and therapeutic efficacy. Current research is focusing on leveraging this compound to develop nanocarriers that can selectively deliver payloads to diseased tissues, thereby minimizing side effects.
The agrochemical sector has also recognized the potential of 4-(4-Isopropoxybenzyl)aniline as a precursor for developing novel pesticides and herbicides. Its structural motifs are conducive to designing molecules that interact with specific enzymatic pathways in pests, offering a greener alternative to traditional agrochemicals. Innovations in this area are driven by the need for sustainable farming practices that reduce environmental impact without compromising crop yields.
From a synthetic chemistry perspective, 4-(4-Isopropoxybenzyl)aniline exemplifies the importance of functional group interconversion in organic synthesis. The compound can undergo various transformations, including nucleophilic substitution reactions, cross-coupling reactions, and oxidation processes, making it a valuable building block for complex molecule construction. Advances in catalytic methods have further expanded its synthetic utility, enabling more efficient and scalable production processes.
The industrial production of 4-(4-Isopropoxybenzyl)aniline adheres to stringent quality control measures to ensure consistency and purity. Manufacturers employ state-of-the-art purification techniques such as column chromatography and recrystallization to isolate the compound from reaction mixtures. These processes are critical for meeting regulatory standards required for pharmaceutical and specialty chemical applications.
Future research directions involving 4-(4-Isopropoxybenzyl)aniline are likely to focus on expanding its applications in medicinal chemistry and materials science. The integration of computational modeling with experimental techniques will enable researchers to predict novel derivatives with enhanced properties. Such interdisciplinary approaches hold promise for accelerating the discovery of next-generation therapeutics and functional materials.
In conclusion, 4-(4-Isopropoxybenzyl)aniline (CAS No: 221532-04-3) is a multifaceted compound with broad utility across multiple industries. Its unique structural features make it indispensable in pharmaceutical synthesis, material science innovation, and agrochemical development. As research continues to uncover new applications for this molecule, its significance in advancing scientific and technological progress is undeniable.
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